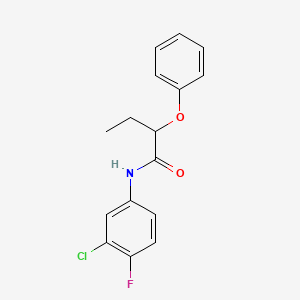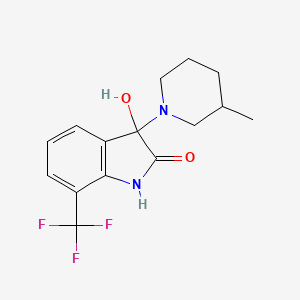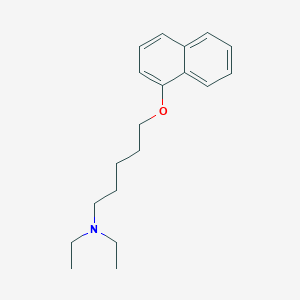![molecular formula C22H15ClN2O6S B4955843 4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)
4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide is a chemical compound with the chemical formula C20H13ClN2O6S. This compound is commonly known as "NBDNJ" and is used in scientific research for its various properties.
Mécanisme D'action
The mechanism of action of NBDNJ is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes that are involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects:
NBDNJ has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, NBDNJ has been shown to have anti-microbial activity against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using NBDNJ in lab experiments is its ability to selectively bind to certain proteins, making it a useful tool for protein detection and analysis. However, the limitations of using NBDNJ include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on NBDNJ. One area of interest is the development of new derivatives of NBDNJ with improved properties. Another area of research is the investigation of the potential use of NBDNJ in the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, NBDNJ is a chemical compound with various properties that make it a useful tool in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial activities have been extensively studied, and it has been used as a fluorescent probe for protein detection. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of NBDNJ is a complex process that involves several steps. The first step is the preparation of 2-hydroxy-1-naphthaldehyde, which is then reacted with 4-amino-3-nitrobenzenesulfonamide to form the intermediate product. The intermediate product is then reacted with 4-hydroxy-3-(2-hydroxy-1-naphthyl)phenylamine and chlorosulfonic acid to form the final product, NBDNJ.
Applications De Recherche Scientifique
NBDNJ has been extensively used in scientific research due to its various properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. NBDNJ has also been used as a fluorescent probe for the detection of histidine-tagged proteins.
Propriétés
IUPAC Name |
4-chloro-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O6S/c23-18-8-7-15(12-19(18)25(28)29)32(30,31)24-14-6-10-20(26)17(11-14)22-16-4-2-1-3-13(16)5-9-21(22)27/h1-12,24,26-27H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTOFOOSAFCVMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}isophthalate](/img/structure/B4955769.png)

![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)

![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![6-[(4,4-difluoro-1-piperidinyl)carbonyl]-1H-indole](/img/structure/B4955810.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4955818.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)
![2-phenoxyethyl 4-[4-(acetyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4955827.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
![3-({[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4955857.png)


![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)